4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrimidine ring substituted with a methyl and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group yields amines.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Bromophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
- 4-[4-(4-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
- 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
Uniqueness
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. This compound’s specific substitution pattern may result in distinct interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C17H22N4OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C17H22N4OS/c1-13-12-16(19-17(18-13)23-3)21-10-8-20(9-11-21)14-4-6-15(22-2)7-5-14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
YXVRTJXFGXRKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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